molecular formula C14H9F5N4O B4360875 5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4360875
M. Wt: 344.24 g/mol
InChI Key: UHRUWUPYJDLTAU-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 5-position and a pentafluoroethyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the oxidative cyclization of the corresponding hydrazones of aromatic aldehydes. This method has been developed for the synthesis of nitro-substituted triazolopyrimidines . The reaction conditions often include the use of mild bases and oxidative agents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the methoxyphenyl and pentafluoroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with microtubules. The compound binds to specific sites on tubulin, disrupting the formation and stability of microtubules. This leads to the inhibition of cell division and other microtubule-dependent processes, making it effective against parasitic infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the methoxyphenyl and pentafluoroethyl groups enhances its potential as a therapeutic agent and its utility in chemical research.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N4O/c1-24-9-4-2-8(3-5-9)10-6-11(13(15,16)14(17,18)19)23-12(22-10)20-7-21-23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRUWUPYJDLTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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